molecular formula C19H17N3O2 B2744566 N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide CAS No. 899746-40-8

N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide

Cat. No.: B2744566
CAS No.: 899746-40-8
M. Wt: 319.364
InChI Key: OMVNAEGPJHZRLG-UHFFFAOYSA-N
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Description

N-[3-(6-Methoxypyridazin-3-yl)phenyl]-4-methylbenzamide is a benzamide derivative featuring a 6-methoxypyridazine moiety linked to a 4-methylbenzamide core. This compound is structurally designed for kinase inhibition, leveraging the pyridazine ring for hydrogen bonding and hydrophobic interactions with kinase active sites.

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-6-8-14(9-7-13)19(23)20-16-5-3-4-15(12-16)17-10-11-18(24-2)22-21-17/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVNAEGPJHZRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide typically involves the reaction of 3-(6-methoxypyridazin-3-yl)aniline with 4-methylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool in the investigation of biological pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-Based Derivatives (Compounds 15 and 16)

  • Structure: Compound 15 (3-{2-[8-aminoimidazo[1,2-a]pyridin-3-yl]ethynyl}-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide) and Compound 16 (3-{2-[imidazo[1,2-a]pyridin-3-yl]ethynyl}-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide) share the 4-methylbenzamide core but differ in substituents.
  • Activity: Compound 15 exhibits higher cellular potency against ABL1WT (IC₅₀ = 0.6 nM) but lower oral bioavailability (3% in rats). Compound 16, lacking the C-8 amino group, shows reduced potency (IC₅₀ = 2.1 nM) but superior pharmacokinetics: AUC₀–24h/dose = 5476 ng·h/mL/mg/kg and 42% oral bioavailability in rats .
  • Key Difference : The C-8 substitution balances potency and bioavailability, highlighting the trade-off between kinase binding and ADME properties.

PROTAC Derivatives Targeting Bcr-Abl (e.g., 7e and 7g)

  • Structure : These compounds (e.g., 7e and 7g) incorporate a 4-methylbenzamide core linked to a PROTAC module (e.g., cereblon-binding ligands) via ethynyl or piperazine bridges .
  • Activity : Designed to degrade Bcr-AblT315I, these PROTACs show enhanced efficacy in resistant leukemia models. For example, 7g achieves >90% degradation at 100 nM .
  • Key Difference : The addition of PROTAC functionality enables targeted protein degradation, a mechanism absent in the parent benzamide scaffold.

Substitution Patterns and Pharmacokinetic Profiles

Trifluoromethylphenyl vs. Methoxypyridazine

  • Trifluoromethylphenyl (e.g., ): Enhances metabolic stability and potency via hydrophobic and electron-withdrawing effects.
  • Methoxypyridazine : The methoxy group improves solubility through polarity, while the pyridazine ring offers distinct hydrogen-bonding interactions compared to phenyl or imidazole rings.

Piperazine and Ethynyl Linkers

  • Piperazine (e.g., ): Improves solubility via basicity and facilitates cell permeability. For instance, N,N-dimethyl-4-[6-(4-methylpiperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide () is optimized for CNS penetration .
  • Ethynyl Linkers (e.g., ): Maintain planarity for kinase binding but may reduce metabolic stability due to alkyne reactivity.

Kinase Selectivity and Mechanism

Compound Target Kinase Selectivity Profile Mechanism
N-[3-(6-Methoxypyridazin-3-yl)phenyl]-4-methylbenzamide (Hypothetical) Undisclosed kinase Likely broad-spectrum (based on analogs) ATP-competitive inhibition
Compound 16 ABL1WT, ABLT315I High for Bcr-Abl mutants ATP-competitive inhibition
3-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide TAK1/MAPK Selective for TAK1 over JNK/P38 Type II inhibition
Ponatinib intermediates () Bcr-Abl, VEGFR, FGFR Multi-kinase ATP-competitive inhibition

Pharmacokinetic and Toxicity Considerations

  • Oral Bioavailability: Compound 16: 42% in rats . PROTAC 7g: Limited data, but PROTACs generally face challenges due to high molecular weight (>800 Da) .
  • Metabolic Stability : Trifluoromethyl groups () reduce CYP-mediated oxidation, whereas ethynyl linkers () may increase susceptibility to glutathione conjugation.
  • Toxicity : Piperazine-containing analogs () show improved safety profiles compared to imidazole derivatives (e.g., hepatotoxicity risks in Compound 15) .

Q & A

Q. What are the critical steps for synthesizing N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide?

The synthesis typically involves:

  • Step 1 : Coupling a pyridazine derivative (e.g., 6-methoxypyridazin-3-amine) with a substituted phenyl ring via Buchwald-Hartwig amination or Ullmann coupling under controlled temperature (80–120°C) and inert atmosphere (argon/nitrogen) .
  • Step 2 : Introducing the 4-methylbenzamide moiety through amide bond formation using coupling agents like HBTU or EDC in solvents such as DMF or THF .
  • Step 3 : Purification via silica gel chromatography (eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Key methods include:

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 350.2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and retention time consistency .

Q. What are the primary biological targets investigated for this compound?

The compound has shown affinity for:

  • Kinases : Inhibition of tyrosine kinases (e.g., Bcr-Abl) due to the pyridazine-benzamide scaffold’s ATP-binding site interactions .
  • GPCRs : Modulation of serotonin or dopamine receptors, attributed to the methoxy and aromatic groups .
  • Enzymes : Potential inhibition of histone deacetylases (HDACs) in cancer cell lines .

Advanced Research Questions

Q. How can reaction yields be optimized during pyridazine-benzamide coupling?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF reduces side reactions .
  • Catalyst Systems : Pd(OAc)₂/Xantphos for efficient C–N coupling, achieving yields >75% under microwave irradiation (100°C, 30 min) .
  • Real-Time Monitoring : TLC or inline HPLC to track reaction progress and terminate at peak conversion .

Q. How to resolve contradictions in reported IC₅₀ values across cell-based assays?

Discrepancies may arise from:

  • Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) affecting compound stability .
  • Cell Line Variability : Genetic drift in cancer lines (e.g., K562 vs. HEK293) altering target expression levels .
  • Solution : Validate results using orthogonal assays (e.g., SPR for binding affinity, Western blotting for target inhibition) .

Q. What computational methods predict this compound’s interactions with kinase targets?

Advanced approaches include:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP pockets (e.g., ΔG ≤ -9 kcal/mol) .
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Use of Hammett constants and π-stacking parameters to design analogs with enhanced potency .

Q. How to design analogs to improve metabolic stability without compromising activity?

Strategies involve:

  • Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy (enhances metabolic resistance) .
  • Prodrug Approaches : Introduce ester moieties at the benzamide nitrogen for controlled release in vivo .
  • CYP450 Profiling : Microsomal stability assays (e.g., human liver microsomes) to identify vulnerable sites for modification .

Q. What stability challenges arise during long-term storage, and how are they mitigated?

  • Degradation Pathways : Hydrolysis of the amide bond under high humidity (>60% RH) or acidic conditions (pH < 4) .
  • Stabilization Methods : Lyophilization with cryoprotectants (trehalose) and storage at -80°C in amber vials .
  • Monitoring : Periodic HPLC analysis to detect degradation products (e.g., free benzamide at tR = 5.2 min) .

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